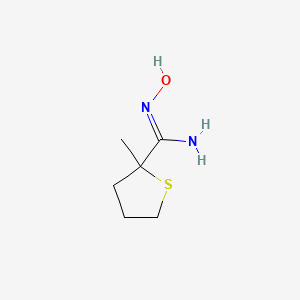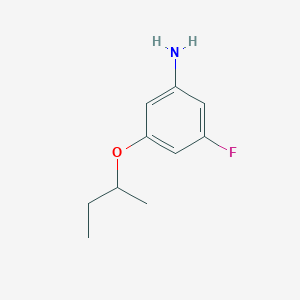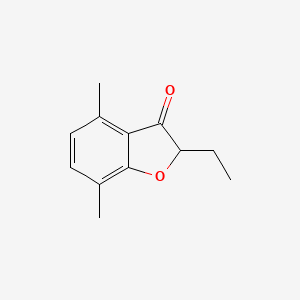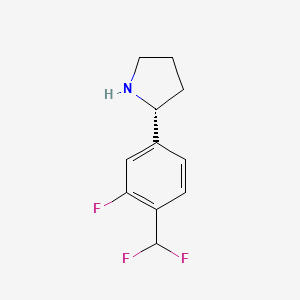
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexylamine with formaldehyde and cyclohexanol under controlled conditions. The reaction proceeds through a Mannich reaction, where the amine, formaldehyde, and alcohol react to form the desired compound. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid to promote the reaction.
Solvents: Solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various cyclohexylamines.
Wissenschaftliche Forschungsanwendungen
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexylamine: Contains an amino group attached to a cyclohexane ring.
1-Methylcyclohexanol: Similar structure but with a methyl group instead of the amino group.
Uniqueness
1-((Cyclohexyl(methyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C14H27NO |
|---|---|
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
1-[[cyclohexyl(methyl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H27NO/c1-15(13-8-4-2-5-9-13)12-14(16)10-6-3-7-11-14/h13,16H,2-12H2,1H3 |
InChI-Schlüssel |
REIRSBWMOLELQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1(CCCCC1)O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
![{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13326619.png)
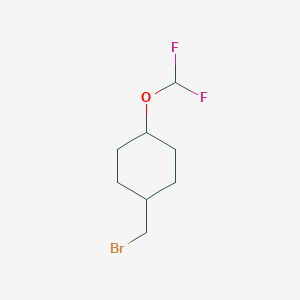
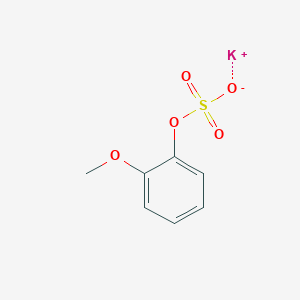
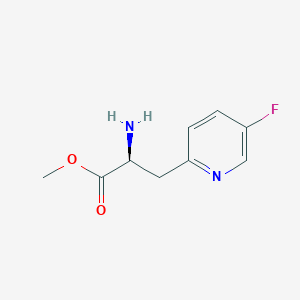
![8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline](/img/structure/B13326640.png)
![2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13326644.png)
